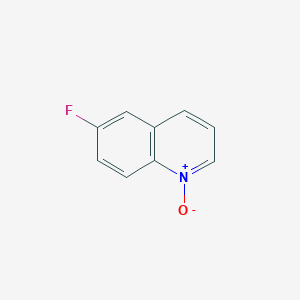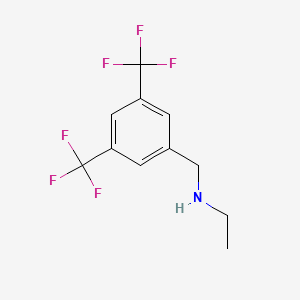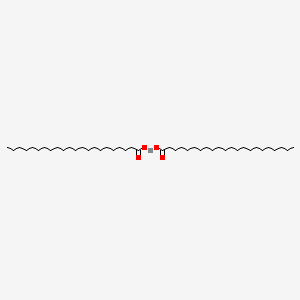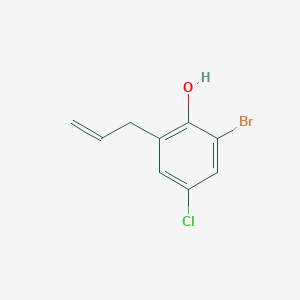
1-isopropyl-1H-indole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-1H-indole-3-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another method utilizes palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit . Industrial production methods often involve the use of environmentally benign solvents like water, which can facilitate the synthesis of indole derivatives with high yields and selectivity .
Analyse Chemischer Reaktionen
1-isopropyl-1H-indole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve electrophilic reagents, such as halogens or alkylating agents . Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-isopropyl-1H-indole-3-carboxylic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their potential use in treating various disorders, including microbial infections and cancer . Industrial applications include the use of indole derivatives in the production of dyes, fragrances, and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as ethyl 1H-indole-3-carboxylate and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate . These compounds share a similar indole core structure but differ in their functional groups, which can influence their biological activities and applications . For instance, ethyl 1H-indole-3-carboxylate has shown antiviral activity against hepatitis C virus, while methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has demonstrated inhibitory activity against influenza A .
Eigenschaften
CAS-Nummer |
158574-86-8 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
methyl 1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-11(13(15)16-3)10-6-4-5-7-12(10)14/h4-9H,1-3H3 |
InChI-Schlüssel |
BHVRISBZPKFTID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














